![molecular formula C20H21N3O4S2 B2803404 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 896676-06-5](/img/structure/B2803404.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
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Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a benzamide derivative that has been synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Scientific Research Applications
Synthesis and Biological Activity
Compounds derived from thiazole and thiazoline, with modifications including benzamide groups, have been synthesized and evaluated for their biological activities. These activities range from anti-inflammatory and antimicrobial to antitumor properties.
- Anti-inflammatory Activity : Certain thiazole derivatives have demonstrated anti-inflammatory properties across various models, indicating potential for the development of new anti-inflammatory drugs (Lynch et al., 2006).
- Antitumor Properties : New compounds with a thiazole backbone have shown promising anticancer activity, highlighting the potential for these molecules in the search for novel anticancer agents (Horishny et al., 2020).
- Antimicrobial Agents : Thiazole derivatives have also been synthesized for their antimicrobial activity, with some molecules exhibiting potent effects against a range of pathogenic strains, suggesting their usefulness in developing new antimicrobial drugs (Bikobo et al., 2017).
Enzyme Inhibition and Other Mechanisms
- Enzyme Inhibition : N-benzothiazol-2-yl-amides, synthesized through copper-catalyzed intramolecular cyclization processes, have been explored for their high-affinity inhibition of specific enzymes, indicating potential applications in drug discovery and medicinal chemistry (Wang et al., 2008).
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-3-4-14(2)18-17(13)21-20(28-18)22-19(24)15-5-7-16(8-6-15)29(25,26)23-9-11-27-12-10-23/h3-8H,9-12H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVVBNBKUQIYDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide |
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